molecular formula C8H17Cl2N3 B13464015 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No.: B13464015
M. Wt: 226.14 g/mol
InChI Key: BLTZXKPVCVJFFJ-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a chemical compound with a molecular formula of C7H13N3.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the reaction of 5-methyl-1-(propan-2-yl)-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
  • 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
  • 1-(5-Methyl-2-thienyl)-1-propanone

Uniqueness

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is unique due to its specific structural features and chemical properties

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

(5-methyl-1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)11-7(3)8(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H

InChI Key

BLTZXKPVCVJFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CN.Cl.Cl

Origin of Product

United States

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